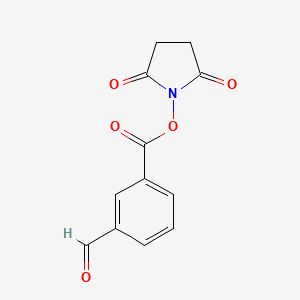

(2,5-dioxopyrrolidin-1-yl) 3-formylbenzoate

Description

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-formylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO5/c14-7-8-2-1-3-9(6-8)12(17)18-13-10(15)4-5-11(13)16/h1-3,6-7H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFPMOOZJFWAQTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC=CC(=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dioxopyrrolidin-1-yl) 3-formylbenzoate typically involves the reaction of 3-formylbenzoic acid with 2,5-dioxopyrrolidin-1-yl derivatives under specific conditions. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond between the carboxylic acid and the pyrrolidinone .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2,5-dioxopyrrolidin-1-yl) 3-formylbenzoate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid under specific conditions.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: 3-carboxybenzoic acid derivatives.

Reduction: 3-hydroxymethylbenzoate derivatives.

Substitution: Various substituted benzoate derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

(2,5-Dioxopyrrolidin-1-yl) 3-formylbenzoate is being explored as a pharmacological tool for drug development. Its potential biological activities include:

- Antimicrobial Properties : Investigated for efficacy against various bacterial strains.

- Anticancer Activity : Studies suggest it may inhibit cancer cell proliferation through specific molecular interactions.

Bioconjugation Strategies

The compound is utilized in bioconjugation techniques for immobilizing biomolecules. This application is crucial in:

- Targeted Drug Delivery : Enhancing the specificity of therapeutic agents.

- Diagnostic Applications : Developing biosensors and imaging agents.

Chemical Synthesis

As an intermediate in organic synthesis, (2,5-dioxopyrrolidin-1-yl) 3-formylbenzoate facilitates the production of more complex organic molecules. It serves as a building block in synthesizing:

- Pyrrolidine Derivatives : These derivatives have shown promise in various biological assays.

- Specialty Chemicals : Used in producing materials with specific properties for industrial applications.

Recent studies have highlighted the biological activity of derivatives related to (2,5-dioxopyrrolidin-1-yl) 3-formylbenzoate. For instance:

| Compound | ED50 (mg/kg) | Activity |

|---|---|---|

| Compound 22 | 23.7 (MES) | Anticonvulsant |

| Compound 22 | 22.4 (6 Hz) | Anticonvulsant |

| Compound 22 | 59.4 (scPTZ) | Anticonvulsant |

These findings indicate its potential therapeutic effects, particularly in treating seizure disorders.

Mechanism of Action

The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 3-formylbenzoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Research Findings

- Electronic Effects: The electron-deficient dioxopyrrolidinyl core in all analogs facilitates nucleophilic substitution. However, substituents modulate reactivity: Formyl group (target): Enhances electrophilicity, enabling rapid conjugation with amines . Cyano group : Stabilizes transition states in cycloaddition reactions.

- Solubility Trends : Hydrophilic substituents (e.g., PEG chains ) improve aqueous compatibility, critical for biomedical applications.

Biological Activity

(2,5-Dioxopyrrolidin-1-yl) 3-formylbenzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and bioconjugation. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of (2,5-dioxopyrrolidin-1-yl) 3-formylbenzoate consists of a pyrrolidinone ring linked to a formylbenzoate moiety. This unique structure contributes to its reactivity and biological properties.

Drug Delivery Systems

The compound has been identified as a potential linker in drug delivery systems . Its ability to form stable conjugates with biomolecules enhances its utility in targeted therapies. This feature is crucial for developing effective drug delivery mechanisms that can improve therapeutic outcomes .

The mechanism of action involves the interaction of the formyl group with nucleophilic sites on proteins or enzymes, potentially leading to the inhibition of their activity. This interaction can disrupt various cellular pathways, which may explain the observed biological effects .

Case Studies and Experimental Data

A focused set of hybrid pyrrolidine derivatives has demonstrated significant biological activity, including anticonvulsant and antinociceptive properties. For instance, one study reported a compound derived from a similar framework that showed potent efficacy in various mouse models for seizures and pain .

| Compound | ED50 (mg/kg) | Activity |

|---|---|---|

| Compound 22 | 23.7 (MES) | Anticonvulsant |

| Compound 22 | 22.4 (6 Hz) | Anticonvulsant |

| Compound 22 | 59.4 (scPTZ) | Anticonvulsant |

These findings highlight the potential for derivatives of (2,5-dioxopyrrolidin-1-yl) 3-formylbenzoate to exhibit similar therapeutic effects.

Applications in Research and Industry

(2,5-Dioxopyrrolidin-1-yl) 3-formylbenzoate is being explored for its applications in:

- Medicinal Chemistry : As a pharmacological tool to develop new therapeutic agents.

- Biotechnology : In bioconjugation strategies for immobilizing biomolecules.

- Chemical Synthesis : As an intermediate in the synthesis of complex organic molecules .

Comparison with Similar Compounds

Several structurally related compounds have been investigated for their biological activities:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (2,5-Dioxopyrrolidin-1-yl) 4-formylbenzoate | Similar dioxopyrrolidine structure | Different substitution pattern on the benzoate ring |

| N-Succinimidyl acrylate | Related structure with succinimide functionality | Used primarily for protein labeling |

These comparisons illustrate the diverse applications and biological activities associated with compounds sharing similar structural features .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing (2,5-dioxopyrrolidin-1-yl) 3-formylbenzoate, and how can reaction parameters be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification. For example, reacting 3-formylbenzoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under anhydrous conditions (e.g., DMF or dichloromethane). Reaction optimization includes:

- Temperature : Maintain 0–25°C to minimize side reactions.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.

- Monitoring : Track progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .

- Key Consideration : Avoid excess coupling agents to reduce byproducts like DCU (dicyclohexylurea).

Q. How is the structural integrity of (2,5-dioxopyrrolidin-1-yl) 3-formylbenzoate validated post-synthesis?

- Methodological Answer :

- NMR : Confirm the NHS ester (δ ~2.8 ppm for succinimide protons) and formyl group (δ ~10.0 ppm for aldehyde proton).

- IR : Detect ester carbonyl (~1740 cm⁻¹) and aldehyde (~1710 cm⁻¹).

- X-ray Crystallography : Utilize SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for assessing bond angles and packing interactions .

Advanced Research Questions

Q. What strategies mitigate low yields or impurities in NHS ester derivatives like (2,5-dioxopyrrolidin-1-yl) 3-formylbenzoate?

- Methodological Answer :

- Side Reaction Analysis : Hydrolysis of the NHS ester under humid conditions can reduce yields. Use anhydrous solvents and inert atmospheres.

- Purification : Employ preparative HPLC (C18 column, acetonitrile/water gradient) to separate hydrolyzed byproducts.

- Quantitative Analysis : LCMS (ESI+) to verify molecular ion peaks (e.g., [M+H]+ at m/z 276) and assess purity (>95%) .

Q. How can this compound be applied in photo-cross-linking studies to probe protein-ligand interactions?

- Methodological Answer :

- Functionalization : The NHS ester reacts with primary amines (e.g., lysine residues) to form stable conjugates. The formyl group can further react via hydrazone or oxime ligation for bifunctional cross-linking.

- Photoactivation : Irradiate at 365 nm to activate diazirine analogs (if substituted) for covalent bonding with proximal biomolecules.

- Validation : Use SDS-PAGE and mass spectrometry to confirm cross-linking efficiency. Control experiments should include dark conditions to rule out non-specific binding .

Q. How does the compound’s stability vary under different storage conditions, and what analytical methods detect degradation?

- Methodological Answer :

- Stability Assessment : Store at –20°C in anhydrous DMSO or acetonitrile. Monitor degradation via:

- HPLC : Detect hydrolysis products (e.g., 3-formylbenzoic acid) using a C18 column.

- NMR : Observe disappearance of the NHS ester peak (δ ~2.8 ppm) over time.

- Kinetic Studies : Perform accelerated stability testing at 40°C/75% RH to model shelf life .

Key Considerations for Experimental Design

- Contradiction Resolution : Conflicting solubility data may arise from polymorphic forms. Use powder XRD to identify crystalline phases.

- Safety : Handle with nitrile gloves and under fume hoods due to respiratory and dermal irritation risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.